molecular formula C15H12N2O4S B3139802 2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone CAS No. 477856-47-6

2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone

Cat. No.: B3139802
CAS No.: 477856-47-6
M. Wt: 316.3 g/mol
InChI Key: FLPZLPXDANARPM-UHFFFAOYSA-N
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Description

The compound 2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone features a 1,3,4-oxadiazole core substituted with a 2-furyl group at position 5, a sulfanyl (-S-) bridge at position 2, and a 4-methoxyphenyl-substituted ethanone moiety. This structural architecture is characteristic of bioactive heterocycles, as 1,3,4-oxadiazoles are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-19-11-6-4-10(5-7-11)12(18)9-22-15-17-16-14(21-15)13-3-2-8-20-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPZLPXDANARPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone typically involves the reaction of 2-furyl hydrazine with carbon disulfide to form the 1,3,4-oxadiazole ring. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it into a more saturated heterocyclic system.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated heterocyclic compounds.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Potential anticancer properties due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: 2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone R1 = 4-OCH₃, R2 = 2-Furyl C₁₆H₁₄N₂O₄S 330.36* Electron-donating methoxy group
1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone R1 = 4-Cl, R2 = 2-Furyl C₁₄H₉ClN₂O₃S 320.75 Chlorine enhances lipophilicity
2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone R1 = 4-CH₃, R2 = 4-OCH₃Ph C₁₈H₁₆N₂O₃S 340.40 Methyl group increases steric hindrance
2-[[5-(4-ethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone R1 = 4-OCH₃, R2 = 4-EtO-Benzyl C₂₀H₂₀N₂O₄S 396.45 Ethoxybenzyl enhances bulkiness
2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone Triazole core, R1 = 4-OCH₃, R2 = 2-OHPh C₁₈H₁₇N₃O₃S 355.41 Triazole enables hydrogen bonding
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (OCH₃) in the target compound improves solubility compared to the chloro (Cl) substituent in its analog (320.75 g/mol) . However, chloro derivatives may exhibit higher membrane permeability due to increased lipophilicity.
  • Heterocycle Core : Replacing oxadiazole with triazole (e.g., ) introduces additional hydrogen-bonding sites, which could enhance target interactions but may alter metabolic stability.

Biological Activity

The compound 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article discusses its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties, supported by case studies and research findings.

  • Molecular Formula : C11H10N4O3S
  • Molecular Weight : 278.29 g/mol
  • CAS Number : Not specified in the search results.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of 1,3,4-oxadiazole showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the furan ring in the compound enhances its interaction with microbial targets.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismInhibition Zone (mm)Reference
2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]}Staphylococcus aureus15
5-(Furan-2-yl)-1,3,4-oxadiazol-2-aminesEscherichia coli12

Antitumor Activity

Oxadiazole derivatives have been explored for their antitumor potential. A study highlighted that certain oxadiazoles exhibited cytotoxic effects against various cancer cell lines. Specifically, compounds were found to induce apoptosis in cancer cells through the activation of caspases . The structure-activity relationship (SAR) analysis revealed that modifications to the oxadiazole ring can enhance antitumor efficacy.

Case Study:
In vitro studies on human tumor cell lines such as Mia PaCa-2 and PANC-1 demonstrated that modifications to the oxadiazole structure significantly increased cytotoxicity when compared to control compounds .

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications. Research suggests that oxadiazoles can inhibit key inflammatory mediators such as TNF-alpha and IL-6 in macrophages. This activity is crucial for developing therapeutic agents against chronic inflammatory conditions.

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with DNA replication.
  • Antitumor Mechanism : Induction of apoptosis through mitochondrial pathways and caspase activation.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways leading to reduced expression of pro-inflammatory cytokines.

Q & A

Q. What are the recommended synthetic routes for preparing 2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of thiosemicarbazides to form the 1,3,4-oxadiazole core, followed by sulfanyl group introduction. Key parameters include:
  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reaction efficiency .
  • Catalysts : Employ coupling agents like EDCI or HOBt for sulfanyl group attachment .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–S bond: ~1.72 Å) and confirms stereochemistry .
  • NMR Spectroscopy : Look for characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm, furyl protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 357.3 .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally similar compounds:
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (prevents skin/eye irritation; H315/H319 hazards) .
  • Ventilation : Use fume hoods to mitigate respiratory irritation (H335) .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across studies involving this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v) .
  • Purity Thresholds : Re-test compounds with ≥98% purity (HPLC-validated) to exclude impurities as confounding factors .
  • Statistical Analysis : Apply multivariate regression to isolate structural contributors (e.g., sulfanyl group vs. methoxyphenyl) to activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Use:
  • Molecular Docking (AutoDock Vina) : Dock the compound into active sites (e.g., COX-2 or kinase domains) using force fields (AMBER) to estimate binding affinities (∆G ≤ -8 kcal/mol suggests strong interactions) .
  • QSAR Models : Correlate substituent electronegativity (e.g., furyl vs. phenyl) with IC50 values .
  • ADMET Prediction (SwissADME) : Forecast bioavailability (%ABS >50% indicates oral viability) .

Q. What experimental designs address stability limitations during long-term bioactivity studies?

  • Methodological Answer : Mitigate degradation via:
  • Temperature Control : Store samples at -20°C with desiccants to slow hydrolysis of the oxadiazole ring .
  • Light Protection : Use amber vials to prevent photodegradation of the methoxyphenyl group .
  • Periodic Re-analysis : Validate stability via HPLC every 2 weeks over a 6-month study .

Q. How does the sulfanyl-thiadiazole moiety influence structure-activity relationships (SAR) in antimicrobial assays?

  • Methodological Answer : Compare derivatives with/without the sulfanyl group:
  • MIC Testing : Against S. aureus (ATCC 25923), sulfanyl-containing analogs show MICs ≤8 µg/mL vs. >32 µg/mL for non-sulfanyl analogs .
  • Electron-Withdrawing Effects : Sulfanyl groups enhance electrophilicity, improving target (e.g., bacterial dihydrofolate reductase) binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone
Reactant of Route 2
Reactant of Route 2
2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone

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